2-(2-氯苯氧基)-1-(4-(6-苯基嘧啶-4-基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

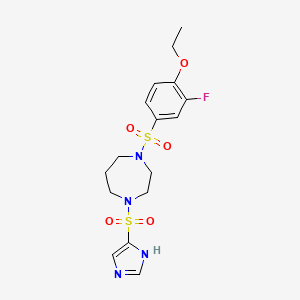

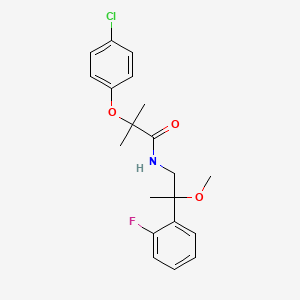

The compound "2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers are relevant to understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the molecular hybridization approach, as seen in the design of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, which are inhibitors of HIV-1 RT . The synthesis typically involves coupling reactions and careful selection of substituents to enhance biological activity. For example, an alternative synthesis route for a related compound involves the coupling of a thiazole derivative with a piperazine-substituted ethanol . These methods could be adapted for the synthesis of the compound , suggesting a multi-step synthetic route involving activation of appropriate functional groups followed by coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and microanalysis . For instance, the NMR study of a piperidinone derivative revealed significant deshielding of protons due to interactions with chlorine atoms, which could also be relevant for the chlorophenyl and piperazine components of the target compound . The molecular structure analysis would likely focus on the conformational preferences of the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the piperazine ring and the phenylpyrimidinyl moiety. The piperazine ring is known to participate in nucleophilic substitution reactions, which is a key step in the synthesis of related compounds . The phenylpyrimidinyl group could be involved in electrophilic aromatic substitution reactions, depending on the substitution pattern and the presence of activating or deactivating groups. The chlorophenoxy moiety could also undergo nucleophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring suggests potential basicity, which could affect solubility and partitioning behavior. The aromatic moieties could contribute to the compound's UV absorption characteristics, which are important for spectroscopic identification and analysis. The compound's melting point, solubility in various solvents, and stability under different conditions would be key physical properties to analyze.

科学研究应用

环境和农业研究中的氯苯氧基化合物

氯苯氧基化合物,如 2,4-二氯苯氧基乙酸 (2,4-D),因其在农业中的除草剂用途而被广泛研究。它们以其控制禾本科作物、草地和草坪中的阔叶杂草的能力而闻名。然而,人们对其环境影响和潜在健康风险提出了担忧,导致了系统的评价和毒理学评估。例如,Stackelberg 等人。(2013) 对接触氯苯氧基化合物(如 2,4-D 和 MCPA)的致癌结果和潜在机制进行了系统评价,指出了它们广泛使用及其安全性周围的监管考虑 (Stackelberg,2013)。

属性

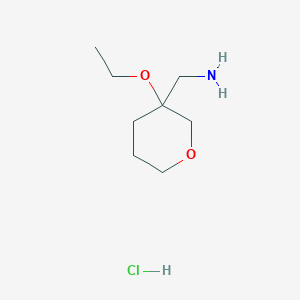

IUPAC Name |

2-(2-chlorophenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)29-15-22(28)27-12-10-26(11-13-27)21-14-19(24-16-25-21)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVABRQDLMHIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)